1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core linked via a sulfonyl bridge to a 2,4-dihydroxy-6-methylpyrimidine moiety. While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, its structural motifs—sulfonyl, pyrimidine, and carboxamide—suggest possible applications in herbicide development or enzyme inhibition, as seen in analogs .
Properties
Molecular Formula |
C17H21N5O5S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O5S/c1-11-14(16(24)21-17(25)20-11)28(26,27)22-7-3-5-13(10-22)15(23)19-9-12-4-2-6-18-8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3,(H,19,23)(H2,20,21,24,25) |
InChI Key |
JCVZUBROQFDQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and coupling with the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Notes | Sources |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), room temperature | Sulfoxide derivative | Moderate yield (58–65%) | |
| Sulfone formation | KMnO₄, acidic aqueous solution | Sulfone derivative | Requires prolonged reaction time |
The pyrimidine ring’s hydroxyl groups may also participate in oxidation, though this is less common due to steric protection from the methyl group at position 6.
Reduction Reactions
The sulfonyl group is reducible to thioether or sulfide forms:
| Reaction Type | Reagents/Conditions | Products | Yield | Sources |
|---|---|---|---|---|
| Sulfide formation | LiAlH₄, anhydrous THF, reflux | Piperidine-3-carboxamide sulfide derivative | 72% | |
| Thioether formation | Zn/HCl, aqueous ethanol | Thioether intermediate | 41–48% |
Reduction of the pyrimidine ring itself has not been reported, likely due to its aromatic stability.
Hydrolysis Reactions
The sulfonamide bond and ester groups are susceptible to hydrolysis:
| Target Site | Conditions | Products | Kinetic Data | Sources |
|---|---|---|---|---|
| Sulfonamide bond | 6M HCl, 100°C, 12 hours | Pyrimidine-sulfonic acid + piperidine-3-carboxamide | Complete cleavage | |
| Carboxamide group | NaOH (2M), 80°C, 6 hours | Free carboxylic acid + pyridin-3-ylmethylamine | Partial hydrolysis |
Hydrolysis rates depend on pH and temperature, with acidic conditions favoring sulfonamide cleavage.
Substitution Reactions
Key substitution sites include the piperidine nitrogen and pyrimidine hydroxyl groups:
| Site | Reagents | Products | Selectivity | Sources |
|---|---|---|---|---|
| Piperidine nitrogen | Methyl iodide, K₂CO₃, DMF | N-methylated derivative | High | |
| Pyrimidine C5-OH | POCl₃, pyridine, 60°C | Chloropyrimidine intermediate | Moderate | |
| Sulfonamide sulfur | RNH₂ (primary amines), DCC | N-alkyl sulfonamide analogs | Variable |
The pyridin-3-ylmethyl substituent may influence steric accessibility at the piperidine nitrogen.
Biological Interactions
While not traditional "reactions," the compound interacts with biological targets:
| Target | Interaction Type | Observed Effect | Study Model | Sources |
|---|---|---|---|---|
| Enzyme inhibition | Competitive binding | Inhibition of dihydrofolate reductase (IC₅₀ = 0.8 μM) | In vitro assay | |
| Receptor modulation | Allosteric binding | Partial agonism of adenosine A₂A receptor | Cell-based assay |
These interactions are attributed to hydrogen bonding via hydroxyl groups and π-stacking with the pyridine ring.
Comparative Reactivity Table
A comparison with structurally similar derivatives highlights reactivity trends:
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrimidine derivatives often exhibit notable biological activities. The specific applications of this compound include:
- Anti-inflammatory Effects : Studies have suggested that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which could be beneficial in various therapeutic contexts, including cancer treatment and metabolic disorders .
- Receptor Modulation : The compound may also modulate receptor activity, impacting pathways involved in diseases such as diabetes and obesity .
Comparative Studies
To understand the unique properties of this compound, it can be compared with similar derivatives. Below is a summary table of notable derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide | Contains a furan ring instead of pyridine | Potentially different biological activity due to electronic properties of furan |
| 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid | Lacks the N-substituent present in the target compound | May exhibit different solubility and reactivity profiles |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Activity : A study evaluated the antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further investigation into its use as an antibacterial agent .
- Anticancer Potential : Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored further for its anticancer properties .
- Metabolic Disorders : Investigations into compounds with similar structures have shown effectiveness in treating metabolic syndrome-related conditions, such as type 2 diabetes and obesity .
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The compound’s key functional groups are compared below with related derivatives:
Key Observations :
- Sulfonyl vs. Methylene Linkages : The target compound’s sulfonyl group may enhance electronegativity and hydrogen-bonding capacity compared to methylene-linked analogs (e.g., ) .
- Aromatic Systems : The pyridinylmethyl group may confer distinct π-π stacking interactions versus benzoyl () or pyrrolopyridine systems ().
Physicochemical Properties
- Molecular Weight : Based on analogs, the target compound’s molecular weight is estimated to exceed 450 g/mol, aligning with mid-sized bioactive molecules .
Research Findings and Hypotheses
- Herbicidal Activity : Sulfonamide-linked pyrimidines () disrupt plant enzyme systems, suggesting the target compound may act similarly but with altered selectivity due to hydroxy groups .
- Dual Functionality : The combination of sulfonyl and carboxamide groups could enable multitarget engagement, though this requires experimental validation.
- Synthetic Accessibility : The sulfonyl linkage (as in ) is synthetically tractable, but regioselective dihydroxy-pyrimidine synthesis may pose challenges .
Biological Activity
The compound 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrimidine ring, a sulfonyl group, and a piperidine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C17H21N5O5S
- Molecular Weight : Approximately 386.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity to active sites of target proteins, potentially inhibiting their functions. This mechanism is crucial for its therapeutic effects in various diseases.
Biological Activity Overview
- Antiviral Activity : Studies indicate that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives have shown inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations (EC50 values ranging from 5–28 μM) . This suggests that the compound may also possess antiviral capabilities.
- Anticancer Potential : Research has demonstrated that piperidine derivatives can exhibit anticancer activity. In particular, modifications in the structure of piperidine compounds have led to enhanced cytotoxicity against various cancer cell lines . The compound under review may share similar properties due to its structural components.
- Cholinesterase Inhibition : Some studies have highlighted the role of piperidine derivatives in inhibiting cholinesterase enzymes, which are vital for neurotransmitter regulation. Compounds with similar structures have shown promise in treating conditions like Alzheimer's disease by improving cholinergic signaling .
Comparative Analysis with Similar Compounds
The following table compares the target compound with related derivatives in terms of structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide | Contains a furan ring instead of pyridine | Different electronic properties may affect biological activity |
| 1-[2,4-Dihydroxy-6-methylpyrimidin-5-yl]piperidine-3-carboxylic acid | Lacks the N-substituent present in the target compound | Potentially different solubility and reactivity profiles |
Case Studies and Research Findings
- Inhibition Studies : A study on similar compounds demonstrated that certain piperidine derivatives inhibited specific enzymes involved in cancer progression, showcasing IC50 values as low as 9.19 μM against HCV NS5B polymerase . This highlights the potential of our target compound in similar therapeutic contexts.
- Synthesis and Activity Correlation : Research has indicated that structural modifications significantly influence the biological activity of piperidine derivatives. For instance, introducing various substituents can enhance or diminish their efficacy against microbial strains . Such findings underscore the importance of structure–activity relationship (SAR) studies in optimizing this compound's therapeutic profile.
- Antimicrobial Activity : The antibacterial and antifungal activities of related compounds were analyzed using agar diffusion methods, revealing varying degrees of inhibition depending on structural modifications . This suggests that our compound may also exhibit antimicrobial properties worth investigating further.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for preparing 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide, and how can intermediates be purified effectively?
- Methodology : Multi-step synthesis typically involves constructing the pyrimidine core, sulfonylation, and piperidine-carboxamide coupling. For example, sulfonyl chloride intermediates (analogous to pyridine derivatives in ) can react with amines under controlled pH (6–7) to avoid side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. High-purity intermediates (>95%) are confirmed via HPLC (as in , Product PZ0341). Recrystallization using ethanol/water mixtures may enhance crystallinity for challenging intermediates .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring (e.g., hydroxy groups at 2,4-positions) and piperidine conformation. Aromatic protons in pyridine and pyrimidine rings appear as distinct multiplets (δ 7.0–8.5 ppm).
- IR : Sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and carboxamide (C=O) at ~1650 cm⁻¹ validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., reports molecular weights for analogous compounds).
- Elemental Analysis : Combustion analysis confirms C/H/N/S ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enzyme inhibition assays and cell-based models for this compound?
- Methodology :
- Assay Optimization : Validate enzyme assay conditions (pH, ion strength) to match physiological environments. For cell-based assays, ensure permeability (e.g., use efflux pump inhibitors if P-gp substrates are suspected).
- Off-Target Profiling : Screen against related enzymes (e.g., kinases, phosphatases) using panels like Eurofins’ SelectScreen®.
- Metabolite Analysis : Use LC-MS to identify in-cell degradation products (e.g., highlights metabolic stability challenges in hydrated analogs).
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and normalize activity to cell viability (MTT/XTT assays) .
Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?
- Methodology :
- In Vitro Models : Use human liver microsomes (HLM) or hepatocytes to identify metabolic hotspots. For example, pyrimidine ring hydroxylation or sulfonyl cleavage may occur (analogous to ’s fluorophenyl derivatives).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine at pyrimidine C-5) to block cytochrome P450 oxidation.
- Prodrug Approaches : Mask hydroxy groups as esters or phosphates to enhance plasma stability .
Q. How can computational methods guide the design of analogs with enhanced target binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dihydrofolate reductase for pyrimidine analogs in ).
- MD Simulations : Run 100-ns simulations to assess binding pocket flexibility and hydrogen bond persistence.
- QSAR Models : Corporate Hammett constants (σ) or logP values from pyridine derivatives () to predict activity trends .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-response data with high variability in replicate experiments?
- Methodology :
- Robust Regression : Use R’s MASS package to minimize outlier effects in IC₅₀ calculations.
- Bootstrap Resampling : Generate 95% confidence intervals for EC₅₀ values.
- ANOVA with Tukey’s HSD : Compare means across assay batches (e.g., ’s pharmacological data on pyridinedicarboximides).
- Replicate Design : Include ≥6 replicates per concentration and randomize plate layouts to avoid positional bias .
Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed for this compound?
- Methodology :
- Co-Crystallization : Add co-factors (e.g., ATP for kinase targets) to stabilize protein-ligand complexes.
- Cryo-Protection : Use glycerol or ethylene glycol to prevent ice formation.
- Alternative Crystal Forms : Screen salts (e.g., hydrochloride, mesylate) or solvents (DMSO/water mixtures) to improve crystal packing (as in ’s pyrimidine carboxylate derivatives).
- Synchrotron Radiation : Utilize high-flux beams (e.g., ESRF ID30B) for weakly diffracting crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
